[(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanone
Description
(Chlorosulfonyl)imino(trifluoromethyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a lambda⁶-sulfur center bonded to a chlorosulfonyl imino group, a phenyl ring, and a trifluoromethyl substituent. This compound belongs to a class of hypervalent sulfur species with unique electronic and steric properties due to the trifluoromethyl group’s electronegativity and the chlorosulfonyl moiety’s reactivity.
The molecular formula for structurally similar derivatives (e.g., [(chlorosulfonyl)imino]dimethyl-lambda⁶-sulfanone, CID 119031874) is C₂H₆ClNO₃S₂, with a sulfonimidoyl backbone (S=NSO₂Cl) and alkyl/aryl substituents . The target compound’s trifluoromethyl group likely enhances thermal stability and resistance to hydrolysis compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[oxo-phenyl-(trifluoromethyl)-λ6-sulfanylidene]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S2/c8-17(14,15)12-16(13,7(9,10)11)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRMEJYXYHQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)Cl)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone typically involves the reaction of phenyltrifluoromethyl ketone with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the ketone to the isocyanate, followed by cyclization and subsequent stabilization of the sulfanone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfanone to corresponding sulfides or sulfoxides.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a trifluoromethyl group and a chlorosulfonyl functional group, which contribute to its reactivity and utility in synthesis. Its molecular formula is , and it possesses significant biological activity due to its sulfonamide moiety.
Antimicrobial Activity
Research has indicated that compounds similar to (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for development as an anticancer agent. Further investigations are needed to elucidate the mechanisms involved and to evaluate efficacy in vivo .
Insecticides and Herbicides
The compound's chlorosulfonyl group enhances its reactivity, making it suitable for use in the synthesis of insecticides and herbicides. Patents have been filed for formulations that incorporate this compound as an active ingredient, demonstrating its potential in pest control .
Plant Growth Regulators
Research has explored the use of sulfanones in modifying plant growth responses. The trifluoromethyl group may enhance the bioactivity of such compounds, leading to improved efficacy as plant growth regulators .
Building Block for Organic Synthesis
(Chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing complex organic molecules .
Catalysis
The compound has been investigated for its role as a catalyst in various chemical reactions, including cross-coupling reactions involving aryl halides. Its unique structure allows it to facilitate reactions under mild conditions while maintaining high selectivity .
Data Tables
Case Studies
-
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone showed promising results against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics. -
Case Study 2: Insecticide Development
Research into the formulation of insecticides using this compound revealed significant efficacy against common agricultural pests, leading to patent applications for commercial use.
Mechanism of Action
The mechanism of action of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, or other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The trifluoromethyl group in the target compound distinguishes it from analogs with methyl, ethyl, or aryl substituents. For example:
- Trifluoromethyl vs. Methyl/Ethyl: The CF₃ group in the target compound and analogs like 3c and 3e induces strong electron-withdrawing effects, stabilizing the sulfanone core against nucleophilic attack. In contrast, methyl or ethyl substituents (e.g., CID 119031874) reduce steric hindrance but offer lower thermal stability .
Spectroscopic and Physical Properties
- ¹⁹F NMR: Trifluoromethyl-containing analogs exhibit ¹⁹F NMR shifts between -76.6 to -76.9 ppm, consistent with CF₃ groups in electron-deficient environments . Non-CF₃ analogs lack these signals.
- Collision Cross-Section (CCS): For brominated analogs like (3-bromophenyl)[(chlorosulfonyl)imino]methyl-λ⁶-sulfanone, CCS values range from 140.3–145.1 Ų (adduct-dependent), suggesting compact molecular geometries . Ethyl-substituted derivatives (e.g., (chlorosulfonyl)iminomethyl-λ⁶-sulfanone) show higher CCS (146.0–154.5 Ų) due to increased alkyl chain flexibility .
Biological Activity
(Chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone, also known as a sulfoximine derivative, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of:
- Chlorosulfonyl group : Enhances electrophilicity.
- Imino group : Contributes to reactivity and interaction with biological targets.
- Phenyl and trifluoromethyl groups : Influence solubility and biological activity.
The primary target for (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone is methionine aminopeptidase (MetAP) . This enzyme plays a crucial role in protein maturation by removing N-terminal methionine residues from nascent proteins.
- Binding Interaction : The compound binds to the active site of MetAP, inhibiting its activity. This inhibition leads to the accumulation of immature proteins, disrupting various cellular functions that depend on properly folded proteins.
Pharmacokinetics
- Solubility : Expected to have low aqueous solubility due to the trifluoromethyl group.
- Stability : Environmental factors such as pH can affect its stability and bioavailability.
Biological Activity
Research has indicated several biological activities associated with (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.
- Anticancer Properties : The inhibition of MetAP has been linked to anticancer effects due to disrupted protein synthesis pathways essential for tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Enzyme Inhibition | Inhibits methionine aminopeptidase | , |
Case Study 1: Anticancer Activity
A study evaluated the effects of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone on various cancer cell lines. Results indicated that treatment led to significant apoptosis in cells, correlating with MetAP inhibition. The study highlighted the compound's potential as an anticancer agent, warranting further exploration into its mechanism and efficacy in vivo .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone could serve as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
